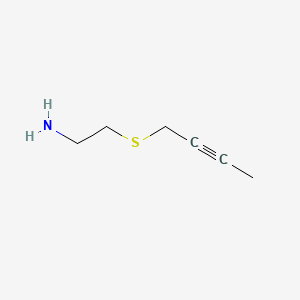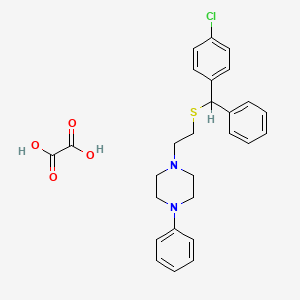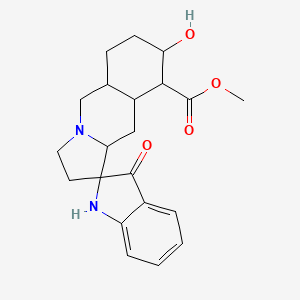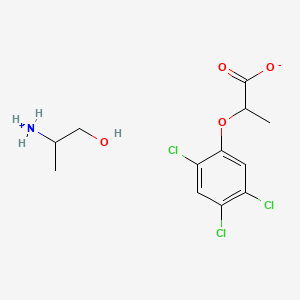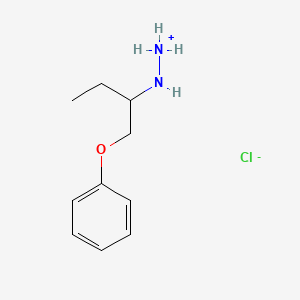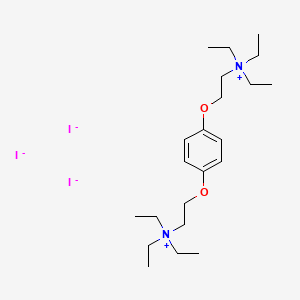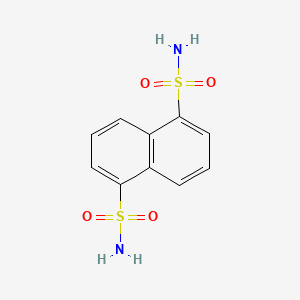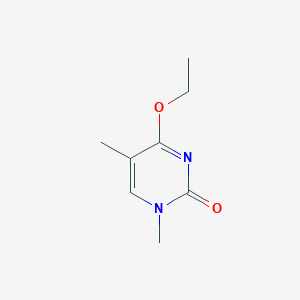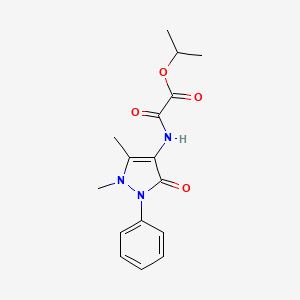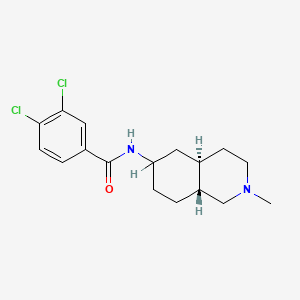
trans-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline: is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a dichlorobenzamido group and a methyldecahydroisoquinoline core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Dichlorobenzamido Group: The dichlorobenzamido group can be introduced through an amide coupling reaction. This involves the reaction of the isoquinoline core with 3,4-dichlorobenzoyl chloride in the presence of a base such as triethylamine.
Methylation: The final step involves the methylation of the isoquinoline core to introduce the methyl group at the desired position. This can be achieved using methyl iodide and a strong base like sodium hydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed to modify the functional groups. For example, the dichlorobenzamido group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzamido group. Reagents such as sodium methoxide can be used for this purpose.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of isoquinoline N-oxide.
Reduction: Formation of 6-(3,4-dichlorophenylamino)-2-methyldecahydroisoquinoline.
Substitution: Formation of 6-(3,4-dichlorobenzamido)-2-methyldecahydroisoquinoline derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
- Used in the study of enzyme inhibition and receptor binding.
Medicine:
- Explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
- Studied for its pharmacokinetic and pharmacodynamic properties.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers and coatings.
- Applied in the synthesis of specialty chemicals and intermediates.
Mécanisme D'action
The mechanism of action of trans-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The dichlorobenzamido group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The isoquinoline core can interact with receptor sites, affecting signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
- 6-(3,4-Dichlorobenzamido)-1,2,3,4-tetrahydroisoquinoline
- 6-(3,4-Dichlorobenzamido)-1,2,3,4-tetrahydroquinoline
- 6-(3,4-Dichlorobenzamido)-2-methylisoquinoline
Comparison:
- Structural Differences: The presence of the decahydroisoquinoline core in trans-6-(3,4-Dichlorobenzamido)-2-methyldecahydroisoquinoline distinguishes it from other similar compounds, which may have different degrees of hydrogenation or different substituents.
- Chemical Properties: The unique combination of the dichlorobenzamido group and the decahydroisoquinoline core imparts specific chemical properties, such as increased stability and reactivity under certain conditions.
- Biological Activity: The specific arrangement of functional groups in this compound can lead to distinct biological activities compared to similar compounds, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
57464-41-2 |
|---|---|
Formule moléculaire |
C17H22Cl2N2O |
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
N-[(4aR,8aR)-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-6-yl]-3,4-dichlorobenzamide |
InChI |
InChI=1S/C17H22Cl2N2O/c1-21-7-6-11-8-14(4-2-13(11)10-21)20-17(22)12-3-5-15(18)16(19)9-12/h3,5,9,11,13-14H,2,4,6-8,10H2,1H3,(H,20,22)/t11-,13+,14?/m1/s1 |
Clé InChI |
ATSKMBMRURKEBN-LXKBMQFRSA-N |
SMILES isomérique |
CN1CC[C@@H]2CC(CC[C@H]2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
SMILES canonique |
CN1CCC2CC(CCC2C1)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


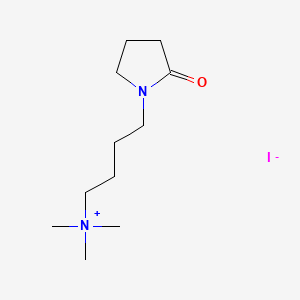
![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
